molecular formula C13H15NO3 B1511500 Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate CAS No. 412027-25-9

Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate

Cat. No.: B1511500
CAS No.: 412027-25-9
M. Wt: 233.26 g/mol
InChI Key: SZRHAOSVMVJGET-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is a chemical compound belonging to the class of benzazepine derivatives. This compound features a fused benzene and azepine ring system, which is a characteristic structure in many biologically active molecules. Its molecular structure includes an ethyl ester group, a ketone group, and a tetrahydrobenzazepine core, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of appropriate linear precursors, such as amino acids or their derivatives, under acidic or basic conditions.

  • Modern Synthetic Approaches: Advanced methods include the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the benzazepine core efficiently.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity.

  • Continuous Flow Synthesis: Some modern industrial processes employ continuous flow reactors, which offer advantages in terms of scalability, safety, and environmental impact.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as aldehydes or carboxylic acids.

  • Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, resulting in the formation of corresponding alcohols.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) compounds, such as potassium dichromate, and milder agents like Dess-Martin periodinane.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often use strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation Products: Aldehydes, carboxylic acids, and ketones.

  • Reduction Products: Alcohols.

  • Substitution Products: Various substituted benzazepines depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate has found applications in various fields of scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

  • Biology: The compound and its derivatives have been studied for their biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating neurological disorders, inflammation, and cancer.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is structurally similar to other benzazepine derivatives, such as:

  • Methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate: This compound differs in the position of the ketone group and the presence of a methyl ester instead of an ethyl ester.

  • Indole Derivatives: These compounds share the fused ring system but differ in the presence of the nitrogen atom in the indole ring.

Uniqueness: this compound is unique in its combination of functional groups and ring structure, which allows for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-oxo-1,3,4,5-tetrahydro-1-benzazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-17-13(16)10-7-9-5-3-4-6-11(9)14-12(15)8-10/h3-6,10H,2,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRHAOSVMVJGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743224
Record name Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412027-25-9
Record name Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
Reactant of Route 2
Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
Reactant of Route 3
Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
Reactant of Route 4
Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
Reactant of Route 6
Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate

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